1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride
Overview
Description
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride typically involves the following steps:
Formation of 2-Methyl-1,3-thiazol-4-yl moiety: This can be achieved through the reaction of appropriate precursors such as 2-methylthiazole and 4-chlorophenylacetonitrile.
Amination: The resulting intermediate undergoes amination to introduce the ethanamine group.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or sulfonates can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Methylthiazole
4-Chlorophenylacetonitrile
Other thiazole derivatives
Uniqueness: 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride stands out due to its unique structural features and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-7-15-9(2)14-12;;/h3-8H,13H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVKQJFQUAAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(C)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.